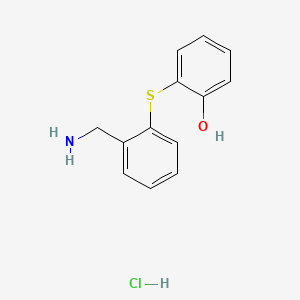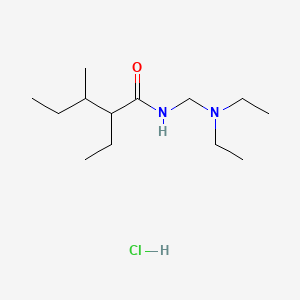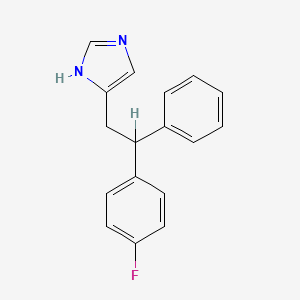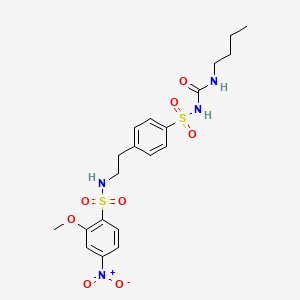
Benzenesulfonamide, N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-4-nitro- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and have been widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide derivatives typically involves multiple steps, including the introduction of various functional groups to the benzenesulfonamide core. One common method involves the reaction of benzenesulfonyl chloride with an amine to form the sulfonamide linkage. The specific synthesis of N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-4-nitro- involves the following steps:
Formation of the sulfonamide linkage: Benzenesulfonyl chloride reacts with butylamine under basic conditions to form the initial sulfonamide.
Introduction of the nitro group: Nitration of the aromatic ring is carried out using a mixture of concentrated sulfuric acid and nitric acid.
Final coupling: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening methods to identify the best catalysts, solvents, and reaction temperatures. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Methanol, sodium methoxide.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Formation of the corresponding amine and sulfonic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their enzyme inhibitory activities, particularly against carbonic anhydrase enzymes.
Medicine: Investigated for their potential as anticancer and antimicrobial agents. .
Industry: Used in the development of new materials and as additives in various industrial processes.
Wirkmechanismus
The mechanism of action of benzenesulfonamide derivatives often involves the inhibition of specific enzymes. For example, some derivatives inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as reduced tumor growth in cancer or inhibition of bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonamide, N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-4-nitro- can be compared with other sulfonamide derivatives:
Benzenesulfonamide, N-ethyl-4-methyl-: Similar structure but different substituents, leading to different biological activities.
Benzenesulfonamide, N-butyl-: Another derivative with different substituents, used in different applications.
3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[trans-4-methylcyclohexyl)amino: A more complex derivative with additional functional groups, used in medicinal chemistry.
These comparisons highlight the uniqueness of each compound based on their specific substituents and the resulting biological activities.
Eigenschaften
CAS-Nummer |
81514-32-1 |
|---|---|
Molekularformel |
C20H26N4O8S2 |
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
1-butyl-3-[4-[2-[(2-methoxy-4-nitrophenyl)sulfonylamino]ethyl]phenyl]sulfonylurea |
InChI |
InChI=1S/C20H26N4O8S2/c1-3-4-12-21-20(25)23-33(28,29)17-8-5-15(6-9-17)11-13-22-34(30,31)19-10-7-16(24(26)27)14-18(19)32-2/h5-10,14,22H,3-4,11-13H2,1-2H3,(H2,21,23,25) |
InChI-Schlüssel |
JZHQATULXCNFQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


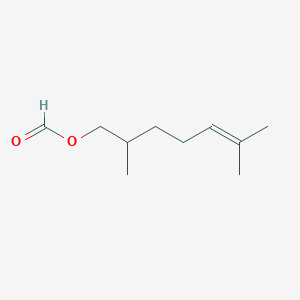
![1-[5-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;trihydrochloride](/img/structure/B12701871.png)
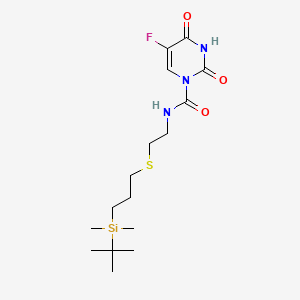
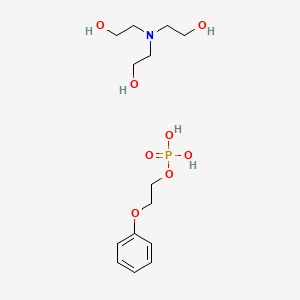
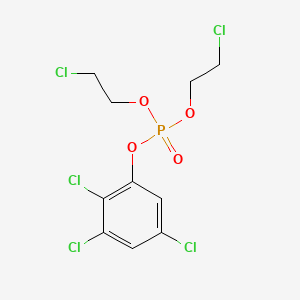

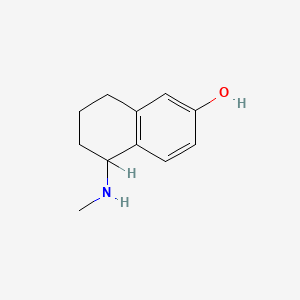
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate](/img/structure/B12701914.png)


